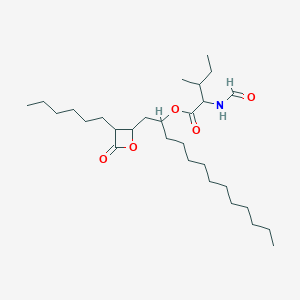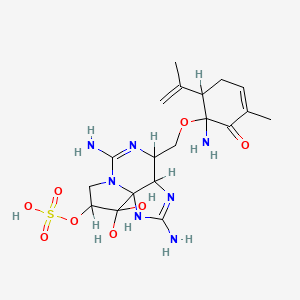
3-(Difluoromethoxy)-4-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzaldehyde core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Difluormethoxy)-4-nitrobenzaldehyd beinhaltet typischerweise die Einführung der Difluormethoxygruppe und der Nitrogruppe an einen Benzaldehyd-Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Nitrobenzaldehyd mit Difluormethylether in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) und eines Phasentransferkatalysators. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Aceton unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-(Difluormethoxy)-4-nitrobenzaldehyd kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren und effizienteren Katalysatoren, um die Ausbeute zu erhöhen und die Produktionskosten zu senken. Die Wahl der Lösungsmittel und Reaktionsbedingungen wird ebenfalls optimiert, um Sicherheit und Umweltverträglichkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Difluormethoxy)-4-nitrobenzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Difluormethoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) wird häufig für die Reduktion der Nitrogruppe verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 3-(Difluormethoxy)-4-nitrobenzoesäure.
Reduktion: 3-(Difluormethoxy)-4-aminobenzaldehyd.
Substitution: Verschiedene substituierte Benzaldehyd-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-(Difluormethoxy)-4-nitrobenzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen funktionellen Gruppen wird es als potenzielle biochemische Sonde untersucht.
Medizin: Es wird auf sein Potenzial für die Medikamentenentwicklung untersucht, insbesondere bei der Gestaltung von Enzyminhibitoren.
Industrie: Einsatz bei der Herstellung von fortschrittlichen Materialien mit spezifischen chemischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-(Difluormethoxy)-4-nitrobenzaldehyd hängt von seiner Anwendung ab. In biochemischen Kontexten kann die Verbindung mit bestimmten Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung von biologischen Signalwegen führt. Die Difluormethoxygruppe kann die Bindungsaffinität der Verbindung zu Zielproteinen erhöhen, während die Nitrogruppe an Redoxreaktionen teilnehmen kann, was die Gesamtaktivität der Verbindung beeinflusst .
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-4-nitrobenzaldehyde depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Difluormethoxy)phenylacetylen
- 3-(Difluormethoxy)benzolsulfonylchlorid
- 3-(Difluormethoxy)benzylbromid
Einzigartigkeit
3-(Difluormethoxy)-4-nitrobenzaldehyd ist einzigartig aufgrund der Kombination der Difluormethoxy- und Nitrogruppen am Benzaldehyd-Kern. Diese Kombination verleiht eine ausgeprägte chemische Reaktivität und ein Potenzial für vielfältige Anwendungen im Vergleich zu anderen ähnlichen Verbindungen. Das Vorhandensein beider elektronenziehenden Gruppen (Difluormethoxy und Nitro) kann die elektronischen Eigenschaften und die Reaktivität der Verbindung erheblich beeinflussen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht .
Eigenschaften
Molekularformel |
C8H5F2NO4 |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H |
InChI-Schlüssel |
CRFMJTFBQDSLFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
